molecular formula C26H37ClN6O2 B10827290 N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride

Cat. No.: B10827290
M. Wt: 501.1 g/mol
InChI Key: YBZGSNFTJJTIIO-UHFFFAOYSA-N
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Description

MRT67307 (hydrochloride) is a potent, reversible kinase inhibitor. It is a derivative of BX7951 and functions as a dual inhibitor specifically blocking the function of two IKK-related kinases: IKK epsilon (I-kappa-B kinase epsilon or IKBKE) and TBK1 (TANK binding kinase 1). MRT67307 (hydrochloride) prevents the phosphorylation of interferon regulatory factor 3 by TBK1/IKK epsilon, thereby blocking the expression of interferon-stimulated genes, such as interferon-beta .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MRT67307 (hydrochloride) involves the synthesis of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of MRT67307 is synthesized through a series of reactions involving the coupling of various intermediates.

    Hydrochloride salt formation: The free base form of MRT67307 is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for MRT67307 (hydrochloride) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

MRT67307 (hydrochloride) undergoes various types of chemical reactions, including:

    Oxidation: MRT67307 can undergo oxidation reactions under specific conditions.

    Reduction: Reduction reactions can be carried out to modify the functional groups in MRT67307.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MRT67307 .

Scientific Research Applications

MRT67307 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

MRT67307 (hydrochloride) exerts its effects by inhibiting the activity of IKK epsilon and TBK1 kinases. These kinases are involved in the phosphorylation of interferon regulatory factor 3, which is crucial for the expression of interferon-stimulated genes. By blocking this phosphorylation, MRT67307 prevents the activation of these genes, thereby modulating the immune response. Additionally, MRT67307 inhibits ULK1, a key component of the autophagy pathway, suggesting its potential use in autophagy-related diseases .

Comparison with Similar Compounds

MRT67307 (hydrochloride) is unique due to its dual inhibition of IKK epsilon and TBK1, as well as its inhibition of ULK1. Similar compounds include:

Properties

Molecular Formula

C26H37ClN6O2

Molecular Weight

501.1 g/mol

IUPAC Name

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride

InChI

InChI=1S/C26H36N6O2.ClH/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32;/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31);1H

InChI Key

YBZGSNFTJJTIIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5.Cl

Origin of Product

United States

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